N-Methyl omeprazole is a chemical compound that serves as an impurity or analog of the widely used proton pump inhibitor, omeprazole. Omeprazole is primarily utilized in the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. N-Methyl omeprazole is characterized by the addition of a methyl group to the nitrogen atom in the pyridine ring of omeprazole, which may influence its pharmacological properties and stability.
N-Methyl omeprazole can be synthesized from various intermediates involved in the production of omeprazole itself. The synthesis often involves starting materials that are readily available through established pharmaceutical manufacturing processes.
N-Methyl omeprazole falls under the category of sulfinylbenzimidazoles, which are a subclass of compounds known for their ability to inhibit gastric acid secretion. As a derivative of omeprazole, it shares similar structural and functional characteristics but may exhibit different biological activities.
The synthesis of N-Methyl omeprazole typically involves several key steps that may vary based on the specific synthetic route chosen. Common methods include:
Technical details regarding these steps can be found in various patent documents and scientific literature, indicating that different oxidizing agents such as peracetic acid or hydrogen peroxide can be employed during synthesis .
N-Methyl omeprazole features a complex molecular structure characterized by:
The molecular formula for N-Methyl omeprazole is , and its structural representation includes multiple functional groups that are critical for its activity.
Key data regarding its molecular structure includes:
N-Methyl omeprazole participates in various chemical reactions typical of proton pump inhibitors, including:
Technical details regarding these reactions can be derived from studies focusing on related compounds, emphasizing their relevance in pharmaceutical applications .
The mechanism of action for N-Methyl omeprazole is similar to that of omeprazole, primarily involving:
Data indicates that this mechanism is crucial for therapeutic efficacy in treating acid-related disorders .
Relevant data about these properties can be found in pharmaceutical databases and product specifications .
N-Methyl omeprazole is primarily used as a reference standard in analytical chemistry for the detection and quantification of impurities in pharmaceutical formulations containing omeprazole. Its role extends to:
This compound serves as an important tool in both research and clinical settings, highlighting its significance within pharmaceutical sciences .
N-Methyl omeprazole (systematic name: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole) is a structural analog of omeprazole with the molecular formula C₁₈H₂₁N₃O₃S and a molecular weight of 359.44 g/mol [3] [7]. Its core consists of two heterocyclic rings:
The sulfinyl group (S=O) adopts a tetrahedral geometry, making the sulfur atom a stereocenter. This results in two enantiomers: (R)- and (S)-N-methyl omeprazole. Unlike omeprazole, where enantiomers exhibit differential metabolic profiles, the impact of chirality on N-methyl omeprazole’s reactivity remains understudied. However, its stereolability is significant—racemization occurs under acidic or thermal stress due to reversible protonation at the sulfoxide oxygen [8] [10].
The N-methyl modification at the benzimidazole nitrogen (position 1) distinguishes this compound from conventional proton pump inhibitors (PPIs). Key structural differences include:
Table 1: Structural Comparison of N-Methyl Omeprazole with Key PPIs
Compound | Molecular Formula | Molecular Weight (g/mol) | Benzimidazole Substituent | Pyridine Substituents |
---|---|---|---|---|
N-Methyl omeprazole | C₁₈H₂₁N₃O₃S | 359.44 | 1-CH₃, 5-OCH₃ | 3,5-(CH₃)₂, 4-OCH₃ |
Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | 5-OCH₃ (N-H) | 3,5-(CH₃)₂, 4-OCH₃ |
Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 1-H, 2-CF₃ | 2,3-(CH₃)₂ |
Pantoprazole | C₁₆H₁₅F₂N₃O₄S | 383.37 | 1-H, 3-OCH₃, 4-OCH₃ | 3-CH₃, 4-OCH₂CF₃ |
N-Methyl omeprazole exhibits two protonation equilibria:
Table 2: pKa and Lipophilicity Parameters
Parameter | N-Methyl Omeprazole | Omeprazole | Lansoprazole |
---|---|---|---|
pKa (Pyridinic N) | 4.0 | 4.2 | 3.8 |
pKa (Benzimidazole) | 9.5 | 9.3 | 8.9 |
logP (Experimental) | 2.34 | 2.11 | 2.84 |
Calculated PSA (Ų) | 83.7 | 77.5 | 76.3 |
pH-Dependent Degradation:
Thermal Stability:
Table 3: Stability Profile of N-Methyl Omeprazole
Condition | Half-Life | Primary Degradation Products | Storage Recommendations |
---|---|---|---|
pH 2.0, 25°C | <10 minutes | Sulfenic acid, Benzimidazole thiol, Hydroxymethylpyridine | Avoid acidic media |
pH 7.4, 25°C | 48 hours | Sulfone (minor) | Short-term aqueous solutions stable |
pH 9.0, 25°C | 120 hours | Omeprazole sulfone analog | Alkaline buffers acceptable |
Solid, -20°C (dark) | >150 days | None detected | Long-term storage |
Methanol, 40°C | 15 days | Sulfone, Demethylated analogs | Refrigerate solutions |
Stabilization Strategies:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: